molecular formula C12H17NO5 B11734226 (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B11734226
M. Wt: 255.27 g/mol
InChI Key: UMIWUEOAUPOOEJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS: 171002-25-8) is a chiral, non-proteinogenic β-amino acid of high value in organic and medicinal chemistry research . It features a defined (R)-configuration and a 3,4,5-trimethoxyphenyl (TMP) group, a versatile pharmacophore known to confer significant biological activity in drug discovery efforts . This compound serves as a critical synthetic intermediate, or building block, for the construction of complex molecules, leveraging its reactive amino and carboxylic acid functional groups . The trimethoxyphenyl moiety is a recognized pharmacophore in numerous potent agents, and compounds containing this group have demonstrated notable anti-cancer effects by inhibiting targets like tubulin polymerization . As such, this chiral β-amino acid is primarily utilized in pharmaceutical synthesis and as a precursor for developing novel therapeutic agents with potential improved efficacy and selectivity . Its application is essential in exploring structure-activity relationships (SAR) and in the synthesis of enantiomerically pure compounds for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

UMIWUEOAUPOOEJ-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](CC(=O)O)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Hydrolysis: The amine is subsequently hydrolyzed under acidic conditions to produce (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like borane or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

  • Structure: Lacks the β-amino group.
  • Activity: Serves as a key intermediate in synthesizing tubulin polymerization inhibitors (e.g., dihydro-1H-indene derivatives) and photochemical cross-coupling reactions .
  • Pharmacokinetics: Lower solubility due to the absence of the amino group; logP = 1.89 (similar to the amino derivative) .

(S)-2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic Acid

  • Structure: Acetamido group replaces the amino group; S-configuration.
  • Synthesis : Produced via enzymatic resolution using Alcalase® protease .
  • The acetamido group enhances metabolic stability compared to the primary amino group in the target compound .

Triazole Derivatives (e.g., 4r, 4s)

  • Structure: 1,2,4-Triazole ring linked to the trimethoxyphenyl group via a carboxamido-propanoic acid chain .
  • Activity: Exhibits significant anti-cancer activity (IC₅₀ values in µM range) against leukemia and melanoma cell lines. The triazole moiety enhances hydrogen bonding with target enzymes like histone deacetylases (HDACs) .

3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives

  • Structure : Cinnamic acid backbone with trimethoxyphenyl substitution.
  • Activity: TMCA derivatives show acetylcholinesterase (AChE) inhibition (IC₅₀ = 46.18 µM) for Alzheimer’s disease treatment. The α,β-unsaturated carbonyl group in cinnamic acid enhances electrophilic reactivity compared to the saturated propanoic acid chain in the target compound .

Combretastatin A-4 Derivatives

  • Structure : Stilbene core with trimethoxyphenyl and methoxy groups.
  • Activity : Potent tubulin polymerization inhibitors (IC₅₀ < 1 nM). The sodium phosphate prodrug (1n) improves water solubility, a challenge for the target compound due to its zwitterionic nature .

Structural and Functional Analysis Table

Compound Name Key Structural Features Bioactivity Highlights References
(3R)-3-Amino-3-(3,4,5-TMP)propanoic acid β-Amino group, R-configuration Chiral intermediate; potential enzyme modulation
3-(3,4,5-TMP)propanoic acid No amino group Intermediate for anticancer agents
(S)-2-Acetamido-3-(3,4,5-TMP)propanoic acid S-configuration, acetamido group Enhanced metabolic stability
Triazole derivatives (4r, 4s) 1,2,4-Triazole ring, carboxamido linkage HDAC inhibition; anticancer activity
TMCA derivatives α,β-unsaturated carbonyl AChE/BChE inhibition (Alzheimer’s)
Combretastatin A-4 phosphate (1n) Stilbene core, phosphate prodrug Tubulin inhibition; improved solubility

Critical Discussion

Impact of Amino Group and Chirality

The β-amino group in (3R)-3-amino-3-TMP-propanoic acid confers zwitterionic properties, enhancing solubility compared to non-amino analogs like 3-TMP-propanoic acid. The R-configuration may influence target binding specificity, as seen in enantiomeric resolution studies using proteases .

Trimethoxyphenyl Substituent

The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin). Its electron-rich aromatic system facilitates π-π stacking with tubulin, though the propanoic acid backbone in the target compound may limit this interaction compared to stilbene-based analogs .

Biological Activity

(3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a chiral amino acid derivative notable for its unique structure, which includes a propanoic acid backbone and a 3,4,5-trimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and as an anti-inflammatory agent.

  • Molecular Formula : C₁₂H₁₆O₅
  • Molecular Weight : 240.252 g/mol
  • CAS Number : 25173-72-2

Neuroprotective Effects

Research indicates that (3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid exhibits neuroprotective properties. It may protect neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of reactive oxygen species (ROS) levels.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific activity against pathogens like Leishmania has been noted, suggesting potential applications in treating parasitic infections .

Data Table: Biological Activities of (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid

Activity Description Reference
NeuroprotectionProtects neurons from oxidative damage
AntimicrobialExhibits activity against bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Neuroprotection in Animal Models
    • In a study involving rodent models of neurodegeneration, administration of (3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid resulted in significant reductions in neuronal loss and improved cognitive function compared to control groups. The study highlighted the compound's ability to mitigate the effects of neurotoxic agents through antioxidant mechanisms.
  • Antileishmanial Activity
    • A study published on the antileishmanial properties of similar compounds derived from Piper tuberculatum demonstrated that these compounds could inhibit the growth of Leishmania parasites with IC50 values in the low micromolar range. This suggests that (3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid may also share similar efficacy against these pathogens .

The biological activity of (3R)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of multiple methoxy groups on the phenyl ring enhances the compound's ability to scavenge free radicals.
  • Modulation of Neurotransmitter Release : It may influence the release and reuptake of neurotransmitters such as dopamine and serotonin.
  • Inhibition of Inflammatory Pathways : The compound appears to downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (3R)-3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Protection of functional groups : Use tert-butyloxycarbonyl (Boc) to protect the amino group during reactions to prevent side interactions .
  • Asymmetric alkylation : Employ chiral catalysts (e.g., Evans oxazolidinones) to ensure stereochemical control at the 3R position .
  • Deprotection and purification : Final deprotection under acidic conditions (e.g., trifluoroacetic acid) followed by HPLC purification using chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .
    Validation : Monitor reaction progress via TLC and confirm purity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can enantiomeric purity be rigorously characterized for this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min; retention times distinguish (3R) from (3S) enantiomers .
  • Optical rotation : Measure specific rotation ([α]D_D) in methanol at 20°C and compare to literature values for validation.
  • Circular dichroism (CD) : Confirm absolute configuration by matching CD spectra to computationally predicted curves (e.g., using TDDFT calculations) .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR spectroscopy :
    • 1^1H NMR: Identify aromatic protons (δ 6.5–7.0 ppm for trimethoxyphenyl) and α-amino protons (δ 1.8–2.2 ppm).
    • 13^{13}C NMR: Confirm carboxylic acid (δ ~175 ppm) and methoxy groups (δ ~56 ppm) .
  • FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ at m/z 284.1375 (calculated for C12_{12}H18_{18}NO5_5) .

Advanced Research Questions

Q. How do the 3,4,5-trimethoxyphenyl substituents influence biological activity compared to analogs?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs (e.g., 4-hydroxy or 3,4-dimethoxy derivatives) and evaluate bioactivity in enzyme inhibition assays (e.g., tyrosine kinase or COX-2).
    • Example : Replace trimethoxy with nitro or halide groups (see ) to assess electronic effects on binding affinity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare interactions of trimethoxy vs. dimethoxy analogs with target proteins. Increased methoxy groups enhance hydrophobic interactions but may reduce solubility .

Q. How can conflicting bioactivity data in literature be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like pH (7.4 for physiological relevance), solvent (DMSO concentration <0.1%), and cell line passage number.
  • Dose-response validation : Use Hill slope analysis to confirm EC50_{50}/IC50_{50} reproducibility across triplicate experiments .
  • Meta-analysis : Apply statistical tools (e.g., R package metafor) to aggregate data from multiple studies, accounting for publication bias and methodological heterogeneity .

Q. What strategies optimize stability in aqueous solutions for in vitro studies?

Methodological Answer:

  • pH adjustment : Prepare buffers (e.g., PBS at pH 7.4) to minimize carboxylic acid deprotonation and aggregation.
  • Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in degassed water to prevent oxidation .
  • Stability monitoring : Use LC-MS at 0, 24, and 48 hours to detect degradation products (e.g., demethylation or racemization) .

Q. How to design a mechanistic study for its role as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Kinetic assays : Use fluorescence polarization (FP) or TR-FRET to measure KiK_i and inhibition mode (competitive/uncompetitive).
  • Cellular validation : Perform Western blotting to assess downstream phosphorylation (e.g., ERK or Akt) in treated vs. untreated cells .

Q. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Use SwissADME to estimate logP (≈1.5), solubility (LogS ≈ -3.2), and BBB permeability (low due to carboxylic acid) .
  • Metabolism simulation : Employ CYP450 docking (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., demethylation sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.